molecular formula C9H8N2O2 B2688577 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 926271-64-9

2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2688577
CAS No.: 926271-64-9
M. Wt: 176.175
InChI Key: MRQCHCNWYBFWPD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with a hydroxymethyl (-CH₂OH) substituent at position 2. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and bioavailability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-7-5-9(13)11-4-2-1-3-8(11)10-7/h1-5,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQCHCNWYBFWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Anti-inflammatory Agents

Research has demonstrated that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. For instance, compounds synthesized with nitrogen-containing heterocycles showed enhanced inhibition of the hyaluronidase enzyme, which is implicated in inflammatory processes. Notably, certain derivatives outperformed the standard anti-inflammatory drug Indomethacin in vitro at a concentration of 10 μg .

Table 1: Anti-inflammatory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

CompoundStructure TypeIC50 (μg/mL)Comparison Drug
4eN-methylpiperazine8Indomethacin
5fPiperazine ethoxy ethanol7Indomethacin
Parent Compound-15-

Antipsychotic Agents

The structural motif of pyrido[1,2-a]pyrimidin-4-one is found in known antipsychotic medications such as risperidone and paliperidone. These drugs are utilized for treating schizophrenia and bipolar disorder. The potential for new derivatives to enhance efficacy or reduce side effects remains an area of active research .

Synthetic Pathways

The synthesis of 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. For example, reactions involving chloroethyl derivatives and nitrogen heterocycles have been reported to yield various functionalized products with desirable biological activities .

Table 2: Synthesis Conditions for Pyrido[1,2-a]pyrimidin-4-one Derivatives

Reaction TypeConditionsYield (%)
Chloroethyl condensationReflux in ethanol75
Nitrogen heterocycle couplingRoom temperature80

Characterization Techniques

Characterization of synthesized compounds is critical for confirming their structures and ensuring purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed. For instance, the presence of characteristic peaks in the IR spectrum around 1663 cm1^{-1} indicates carbonyl functional groups typical of this class of compounds .

In Vivo Studies

In vivo studies have illustrated the anti-inflammatory effects of pyrido[1,2-a]pyrimidin-4-one derivatives in animal models. One study reported that these compounds significantly reduced carrageenan-induced edema in rats, highlighting their potential as therapeutic agents for inflammatory diseases .

Pharmacological Investigations

Pharmacological investigations have focused on the mechanism of action of these compounds. It has been suggested that they may exert their effects through modulation of specific signaling pathways involved in inflammation and pain response mechanisms.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

  • Position 2 Modifications :

    • The hydroxymethyl group distinguishes the compound from lipophilic analogs like 2-phenyl derivatives. This substitution likely improves aqueous solubility, critical for oral bioavailability .
    • In contrast, 2-phenyl derivatives exhibit strong aldose reductase inhibition due to aromatic stacking interactions with enzyme pockets .
  • Position 3 Functionalization :

    • Halogenation (e.g., 3-chloro) enables cross-coupling reactions for diversification, as seen in and .
    • Selenylation/sulfenylation at C3 (e.g., 3-(phenylselanyl)) enhances antioxidant activity, as demonstrated in metal-free C–H functionalization studies .
  • Dual Substitutions (C2 and C3) :

    • The 2,3-diphenyl derivative DB103 inhibits TNF-α-induced angiogenic factors, suggesting synergistic effects of dual aromatic groups in modulating inflammatory pathways .

Pharmacological Profiles

Physicochemical and Electronic Properties

  • Solvent Effects : The π→π* transition in UV spectra is sensitive to solvent polarity, with electron-donating groups (e.g., -CH₂OH) amplifying negative solvatochromism .
  • Thermal Stability: Halogenated derivatives (e.g., 3-chloro) exhibit higher melting points (159–160°C) compared to non-halogenated analogs .

Biological Activity

2-(Hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities, which make it a candidate for various therapeutic applications, particularly in oncology and infectious diseases. The unique structural features of this compound contribute to its interaction with biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The chemical formula of this compound is C8H8N2OC_8H_8N_2O with a molecular weight of approximately 164.16 g/mol. The compound features a hydroxymethyl group at the second position and a pyrido-pyrimidine core that is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways:

  • Antitumor Activity : The compound acts as a selective activator of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. Activation of PKM2 can lead to altered metabolic pathways in cancer cells, potentially inhibiting their proliferation .
  • Antiviral Activity : Preliminary studies suggest that this compound may interfere with viral replication processes, although the exact mechanisms remain under investigation .

Biological Activities

Research has documented several notable biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : The activation of PKM2 by this compound has been linked to reduced cancer cell viability and altered metabolic states within tumors .

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antitumor Effects : A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the modulation of glycolytic pathways through PKM2 activation .
  • Antimicrobial Activity : In vitro tests revealed that this compound displayed potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in a marked reduction in tumor size, further supporting its anticancer properties .

Comparative Analysis with Related Compounds

The following table illustrates the structural similarities and differences between this compound and other related pyridopyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneLacks hydroxymethyl groupDifferent anticancer profile
5-Hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-oneHydroxyl instead of hydroxymethylPotentially different pharmacological effects
3-Amino-7-methylpyrido[1,2-a]pyrimidin-4-oneAmino group at the third positionEnhanced interaction with biological targets

Q & A

Q. Advanced

  • Systematic SAR studies : For aldose reductase (ALR2) inhibition, hydroxyl groups at positions 6 or 9 enhance activity, while methylation abolishes it .
  • Docking simulations : Validate binding modes (e.g., catechol derivatives interacting with ALR2 active sites) to rationalize activity differences .
  • Comparative assays : Test compounds against multiple enzyme isoforms (e.g., human vs. murine elastase) to address species-specific discrepancies .

What spectroscopic techniques are critical for characterizing 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?

Q. Basic

  • ¹H/¹³C NMR : Assign regiochemistry and confirm cyclization (e.g., distinguishing 4H vs. 2H isomers) .
  • HRMS : Verify molecular weights and isotopic patterns, especially for halogenated derivatives .
  • X-ray crystallography : Resolve ambiguous structures, though limited by crystal formation challenges.

How can radical pathways be confirmed in sulfenylation/selenylation reactions of this scaffold?

Q. Advanced

  • Radical trapping : Addition of TEMPO or BHT inhibits reactivity, supporting radical intermediates .
  • Isotopic labeling : Use deuterated solvents to track hydrogen abstraction steps.
  • EPR spectroscopy : Detect transient radical species under reaction conditions.

What are the key considerations in designing in vitro biological evaluations for these compounds?

Q. Advanced

  • Enzyme assays : Use purified ALR2 or HLE with spectrophotometric detection (e.g., IC₅₀ determination) .
  • Antioxidant profiling : Measure DPPH radical scavenging or FRAP activity, particularly for catechol derivatives .
  • Solubility optimization : Employ co-solvents (e.g., DMSO ≤1%) to maintain compound stability in cell-based models.

How are halogenated derivatives synthesized, and what challenges arise?

Q. Basic

  • Direct halogenation : N-Halosuccinimides (e.g., NCS, NBS) selectively halogenate position 3 .
  • Side reactions : Competing cycloadditions may form naphthyridinones, requiring careful monitoring .
  • Purification : Halogenated products often require silica gel chromatography or recrystallization.

What methodologies enable late-stage functionalization of halogenated derivatives?

Q. Advanced

  • Suzuki-Miyaura coupling : Use Pd catalysts to introduce aryl/alkyl groups at C-3 or C-6 positions .
  • Nucleophilic substitution : Replace chlorides with amines or thiols under basic conditions .
  • Microwave-assisted reactions : Accelerate cross-coupling steps (e.g., 7-chloro-3-iodo derivatives) for rapid diversification .

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